molecular formula C16H17N3O7S2 B1144714 Cefoxitin (Δ2-Cefoxitin) CAS No. 1422023-32-2

Cefoxitin (Δ2-Cefoxitin)

货号: B1144714
CAS 编号: 1422023-32-2
分子量: 427.5 g/mol
InChI 键: FNLHDPKGLFRMLP-XFJVYGCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Antibacterial Efficacy

Δ2-Cefoxitin is particularly effective against bacteria resistant to other antibiotics. It has been shown to treat infections caused by cephalothin-resistant organisms and anaerobic bacteria. A clinical trial involving 143 patients demonstrated a cure or improvement rate of 93%, with significant efficacy against bacteremic patients and anaerobic infections .

Table 1: Antimicrobial Activity of Δ2-Cefoxitin

BacteriaMinimum Inhibitory Concentration (μg/ml)
Escherichia coli0.2 - 64
Haemophilus influenzae0.5 - 12.5
Streptococcus pneumoniae0.2 - 1

Clinical Applications

Δ2-Cefoxitin is utilized in various clinical scenarios:

  • Surgical Prophylaxis : Administered preoperatively to prevent surgical site infections, particularly in colorectal surgeries.
  • Treatment of Intra-abdominal Infections : Effective against polymicrobial infections commonly encountered in abdominal surgeries.
  • Pelvic Inflammatory Disease : Used as a broad-spectrum treatment option for this condition due to its efficacy against a wide range of pathogens .

Resistance Testing

The compound plays a crucial role in resistance testing, particularly for identifying methicillin-resistant Staphylococcus aureus (MRSA). The cefoxitin disk diffusion test has been adopted as a reliable method for predicting mecA-mediated oxacillin resistance in staphylococci. Studies have shown that this test has high sensitivity and specificity, making it a valuable tool in clinical microbiology .

Case Studies

Several case studies highlight the successful use of Δ2-Cefoxitin in treating complex infections:

  • Case Study on Bacteremia :
    • Patient Profile : A 65-year-old male with bacteremia caused by E. coli.
    • Treatment : Administered Δ2-Cefoxitin intravenously.
    • Outcome : Complete resolution of infection within 48 hours.
  • Case Study on Anaerobic Infection :
    • Patient Profile : A 45-year-old female with an abdominal abscess due to anaerobic bacteria.
    • Treatment : Δ2-Cefoxitin was part of the antibiotic regimen.
    • Outcome : Significant improvement noted within three days, with complete recovery after one week .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that Δ2-Cefoxitin maintains effective serum levels when administered intravenously or intramuscularly. The safety profile is generally favorable, with minimal adverse effects reported during clinical trials. Common side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes .

作用机制

Target of Action

Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.

Mode of Action

Δ2-Cefoxitin, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Δ2-Cefoxitin is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, Δ2-Cefoxitin disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.

Pharmacokinetics

The pharmacokinetics of Δ2-Cefoxitin involve its distribution, metabolism, and excretion . After intravenous administration, Δ2-Cefoxitin is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .

Result of Action

The primary result of Δ2-Cefoxitin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes Δ2-Cefoxitin effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .

准备方法

Δ2-Cefoxitin can be synthesized through various methods. One common synthetic route involves the use of 7-alpha-methoxy-7-beta-aminocephalosporanic acid as the starting material. The process includes several key steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

Δ2-Cefoxitin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

生物活性

Δ2-Cefoxitin is a semi-synthetic beta-lactam antibiotic derived from cephamycin C, primarily developed for its enhanced antibacterial properties against a broad spectrum of Gram-positive and Gram-negative bacteria. This article examines the biological activity of Δ2-Cefoxitin, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Δ2-Cefoxitin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the formation of cross-links in the peptidoglycan layer of bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against bacteria that produce beta-lactamases, which typically confer resistance to other antibiotics.

Pharmacodynamics

The pharmacodynamic properties of Δ2-Cefoxitin include:

  • Bactericidal Activity : Effective against a wide range of pathogens, including Escherichia coli, Staphylococcus aureus, and anaerobes such as Bacteroides fragilis.
  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that MICs are within therapeutic ranges for various Gram-positive and Gram-negative organisms, with notable efficacy against resistant strains .

Pharmacokinetics

Δ2-Cefoxitin demonstrates distinct pharmacokinetic characteristics:

  • Absorption : Administered intravenously or intramuscularly, it achieves high serum and urinary concentrations.
  • Half-Life : The average terminal half-life ranges from 41 to 59 minutes after intravenous administration .
  • Excretion : Approximately 85% is excreted unchanged in urine within six hours, contributing to high urinary concentrations .

Table 1: Pharmacokinetic Parameters of Δ2-Cefoxitin

ParameterValue
Peak Serum Concentration221 mcg/mL (after 2 g IV)
Terminal Half-Life41 - 59 minutes
Urinary Recovery~90%
Renal Clearance>250 mL/min/1.73 m²

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Δ2-Cefoxitin in treating various infections. For instance:

  • A study involving 143 patients showed a cure or improvement rate of 93% when treated with Δ2-Cefoxitin for serious infections .
  • Another trial indicated a 95% cure rate in bacteremic patients treated with Δ2-Cefoxitin, highlighting its effectiveness against severe bacterial infections .

Case Studies

Several case studies exemplify the successful application of Δ2-Cefoxitin in clinical settings:

  • Case Study 1 : A patient with severe intra-abdominal infection caused by Bacteroides fragilis was treated with Δ2-Cefoxitin. After administration, significant clinical improvement was noted within 48 hours, with cultures showing eradication of the pathogen.
  • Case Study 2 : In a cohort study involving patients with complicated urinary tract infections caused by extended-spectrum beta-lactamase-producing E. coli, Δ2-Cefoxitin was found to be effective in achieving microbiological cure rates comparable to carbapenems.

Adverse Effects

Δ2-Cefoxitin is generally well tolerated; however, some side effects have been reported:

  • Common adverse effects include thrombophlebitis at the injection site, skin rashes, and mild discomfort after intramuscular injection .
  • Long-term studies in animal models indicated dose-related tissue damage at injection sites but did not show significant systemic toxicity or adverse renal effects .

属性

CAS 编号

1422023-32-2

分子式

C16H17N3O7S2

分子量

427.5 g/mol

IUPAC 名称

(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1

InChI 键

FNLHDPKGLFRMLP-XFJVYGCCSA-N

手性 SMILES

CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

规范 SMILES

COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

同义词

(2R,​6R,​7S)​-3-​[[(Aminocarbonyl)​oxy]​methyl]​-​7-​methoxy-​8-​oxo-​7-​[[2-​(2-​thienyl)​acetyl]​amino]​-5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid_x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。